3-Bromo-5-(4-fluorobenzyl)pyridine
Description
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Properties
Molecular Formula |
C12H9BrFN |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
3-bromo-5-[(4-fluorophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H9BrFN/c13-11-6-10(7-15-8-11)5-9-1-3-12(14)4-2-9/h1-4,6-8H,5H2 |
InChI Key |
VNXCKFCOEDUVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=CN=C2)Br)F |
Origin of Product |
United States |
Biological Activity
3-Bromo-5-(4-fluorobenzyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, interaction with biological targets, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a bromine atom at the 3-position and a 4-fluorobenzyl group at the 5-position of the pyridine ring. This configuration enhances its reactivity and may influence its interactions with biological targets due to the electron-withdrawing nature of the fluorine atom.
Synthesis Methods:
- Palladium-Catalyzed Reactions : The compound can be synthesized via palladium-catalyzed coupling reactions, which facilitate the introduction of the bromine and fluorobenzyl groups onto the pyridine ring.
- Alternative Synthetic Routes : Various synthetic methods have been explored, including Suzuki cross-coupling reactions that yield moderate to good yields for similar pyridine derivatives .
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-thrombolytic agent, antimicrobial properties, and effects on various biological systems.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effective inhibition against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. In one study, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 1 μg/mL against these pathogens .
Anti-Thrombolytic Activity
In studies assessing anti-thrombolytic properties, derivatives of pyridine were evaluated for their ability to inhibit clot formation. One compound in a related series exhibited an anti-thrombolytic activity percentage of 41.32%, suggesting that structural modifications can significantly enhance therapeutic effects . The presence of halogen groups appears to play a crucial role in this activity.
Case Studies
- Study on Thrombolytic Activity :
- Antimicrobial Efficacy Assessment :
Data Tables
| Activity Type | Compound | MIC (μg/mL) | Activity Percentage |
|---|---|---|---|
| Antimicrobial | Similar Pyridine Derivative | 1 | N/A |
| Anti-Thrombolytic | Related Compound | N/A | 41.32% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
